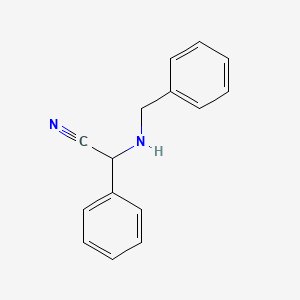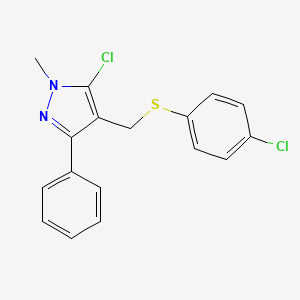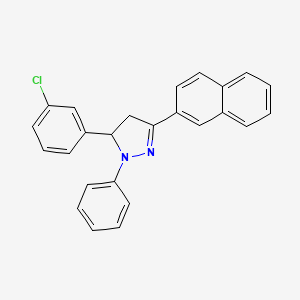
5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline
説明
The compound 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline is a derivative of the pyrazoline class, which is known for its diverse pharmacological activities. Pyrazoline derivatives are synthesized through the cyclization of chalcones and hydrazine derivatives and are of significant interest due to their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazoline derivatives typically involves a condensation/cyclisation reaction. For instance, a related compound, 1-(3-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was synthesized using a condensation/cyclisation reaction of a chalcone and (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions . This method is likely similar to the synthesis of 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline, although specific details for this compound are not provided.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives can be complex, with various substituents influencing the overall conformation and stability of the molecule. For example, in a closely related structure, the pyrazoline ring forms dihedral angles with the attached phenyl rings, which can significantly affect the molecule's properties . The exact angles and conformation would depend on the specific substituents and their electronic effects.
Chemical Reactions Analysis
Pyrazoline derivatives can undergo various chemical reactions, primarily due to the reactivity of the pyrazoline ring and the substituents attached to it. The specific reactions that 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline can participate in are not detailed in the provided papers. However, pyrazoline compounds are known to be involved in reactions such as cycloadditions, as seen with the synthesis of Ethyl 3-(2-chlorophenyl)-5-(diethoxyphosphinoyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives can be influenced by the nature of the substituents. For instance, solvatochromic effects observed in substituted 1-phenyl-3-naphthyl-5-(4-ethylbenzoate)-2-pyrazoline compounds suggest that the electronic properties of the substituents can affect the solubility and interaction with solvents . The dipole moments and photophysical behavior of these compounds also indicate that they may have significant fluorescent properties, which could be relevant for applications in materials science or as fluorescent probes .
科学的研究の応用
Fluorescent Labeling of Biomolecules
5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline derivatives, such as those mentioned by Varghese et al. (2016), have been explored as fluorescent labels for biomolecules. They can be used as a pre-column derivatization agent for HPLC analysis of biomolecules containing an amino group. This approach is essential for the quantitative analysis of amino acids and other biologically significant compounds (Varghese et al., 2016).
Corrosion Inhibition
Research by Saraswat and Yadav (2020) has demonstrated the effectiveness of certain pyrazoline derivatives in corrosion inhibition. These compounds have shown high efficiency in protecting mild steel in acidic environments, making them valuable in industrial applications (Saraswat & Yadav, 2020).
Photophysical Studies
Studies by Al Sabahi et al. (2020) on substituted 1-phenyl-3-naphthyl-5-(4-ethylbenzoate)-2-pyrazoline derivatives have highlighted their interesting solvatochromic behavior. These compounds exhibit varied optical properties depending on the solvent used, which is crucial in understanding the photophysics of these materials (Al Sabahi et al., 2020).
Antimicrobial Properties
Compounds structurally similar to 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline have shown antimicrobial properties. Prabhudeva et al. (2017) synthesized a compound which displayed structural proof through X-ray diffraction studies and showed potential in antimicrobial applications (Prabhudeva et al., 2017).
特性
IUPAC Name |
3-(3-chlorophenyl)-5-naphthalen-2-yl-2-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2/c26-22-10-6-9-21(16-22)25-17-24(27-28(25)23-11-2-1-3-12-23)20-14-13-18-7-4-5-8-19(18)15-20/h1-16,25H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIELYSQVXXJVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153704 | |
| Record name | 5-(3-Chlorophenyl)-4,5-dihydro-3-(2-naphthalenyl)-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline | |
CAS RN |
329779-78-4 | |
| Record name | 5-(3-Chlorophenyl)-4,5-dihydro-3-(2-naphthalenyl)-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329779-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chlorophenyl)-4,5-dihydro-3-(2-naphthalenyl)-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B3035460.png)
![2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3035462.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methoxyphenyl)methylamino]ethanol](/img/structure/B3035463.png)
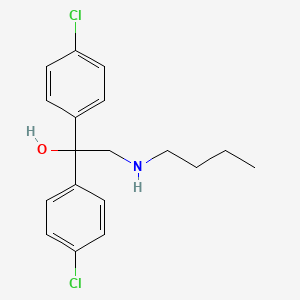
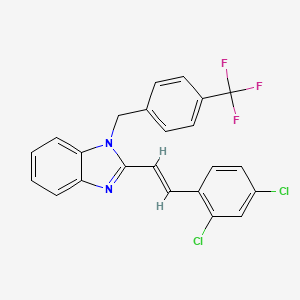
![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3035467.png)



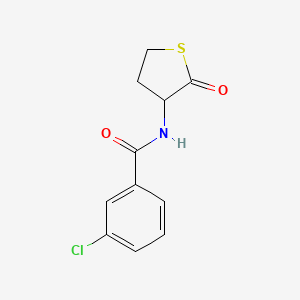

![1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B3035477.png)
